molecular formula C15H6Cl3F3N2 B11926981 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole

2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole

Cat. No.: B11926981
M. Wt: 377.6 g/mol
InChI Key: MHJGFINJYIHFGR-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole: is a synthetic organic compound belonging to the imidazole class Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For this compound, a suitable precursor such as 1,2-dichloroethane can be used.

    Introduction of Halogen Substituents: The chlorophenyl and trifluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions. This involves the reaction of a chlorinated aromatic compound with a nucleophile, such as a fluorinated aromatic compound.

    Final Assembly: The final step involves the coupling of the imidazole ring with the halogenated aromatic groups under appropriate conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with fewer halogen atoms or altered oxidation states.

    Substituted Products: Compounds with new functional groups replacing the original halogen atoms.

Scientific Research Applications

2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole involves its interaction with molecular targets and pathways, which may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole: Lacks the trifluorophenyl group, resulting in different chemical properties and applications.

    2,4-Dichloro-1-(4-chlorophenyl)-5-(4-fluorophenyl)-1H-imidazole: Contains a single fluorine atom, leading to variations in reactivity and biological activity.

    2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4-difluorophenyl)-1H-imidazole: Has two fluorine atoms, offering a balance between the properties of the trifluorophenyl and monofluorophenyl analogs.

Uniqueness

The presence of both chlorophenyl and trifluorophenyl groups in 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole imparts unique chemical and physical properties, such as increased lipophilicity, enhanced stability, and potential for diverse biological activities. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H6Cl3F3N2

Molecular Weight

377.6 g/mol

IUPAC Name

2,4-dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)imidazole

InChI

InChI=1S/C15H6Cl3F3N2/c16-7-1-3-9(4-2-7)23-13(14(17)22-15(23)18)12-10(20)5-8(19)6-11(12)21/h1-6H

InChI Key

MHJGFINJYIHFGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=C2Cl)Cl)C3=C(C=C(C=C3F)F)F)Cl

Origin of Product

United States

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